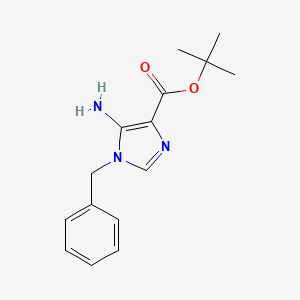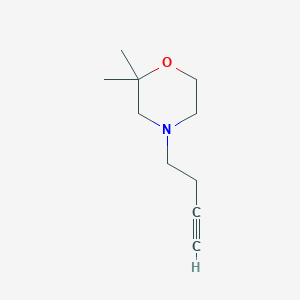
4-But-3-ynyl-2,2-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-But-3-ynyl-2,2-dimethylmorpholine often involves multistep chemical reactions that may include the formation of intermediate compounds. For instance, the synthesis of a related compound, 4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine, utilized a one-pot multicomponent approach, indicating the potential complexity involved in synthesizing such molecules (Prabhakaran et al., 2021).
Molecular Structure Analysis
The molecular structure of this compound and related compounds can be extensively analyzed using various spectroscopic and computational methods. For example, a similar molecule was investigated through vibrational analysis, thermodynamic properties, and theoretical calculations, providing insights into bond lengths, angles, and molecular electrostatic potential surfaces (Medetalibeyoğlu et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving this compound can lead to a variety of products, depending on the reaction conditions and reagents used. For instance, compounds with morpholine moieties can participate in reactions with secondary amines, forming structures such as 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, showcasing the reactivity of such molecules (Mugnoli et al., 1980).
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells
4-But-3-ynyl-2,2-dimethylmorpholine derivatives have been explored for their utility in enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Research indicates that these derivatives, when used as sensitizers in solar cells, can significantly improve the photoelectrical properties, leading to higher power conversion efficiencies under certain illumination conditions (Wu et al., 2009).
Luminescent Materials
These compounds have also found applications in the development of luminescent materials. Certain derivatives exhibit unique photophysical properties, such as fluorescence-phosphorescence dual-emission and aggregation-induced fluorescence, which are promising for data security protection and the design of smart luminescent materials (Song et al., 2016).
Synthetic Organic Chemistry
In synthetic organic chemistry, derivatives of this compound have been employed in palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions to synthesize a variety of heterocyclic compounds. This methodology has proven useful for generating compounds with potential applications across different fields of chemistry and pharmacology (Bacchi et al., 2005).
Structural Chemistry
The structural versatility of these compounds extends to their use in crystallography and molecular structure analysis. Studies have been conducted to understand the synthesis, crystal structure, and thermodynamic properties of various this compound derivatives, providing valuable insights into their molecular configurations and potential applications in materials science and drug design (Mawad et al., 2010), (Medetalibeyoğlu et al., 2019).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s structurally related to a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (abpa) that is used for peptide photoaffinity labeling . This suggests that it may interact with bioactive peptides and their targets.
Mode of Action
The related compound abpa contains a photoreactive benzophenone and a terminal alkyne . The photoreactive benzophenone can form covalent bonds with nearby molecules when exposed to UV light, while the terminal alkyne can act as a ‘clickable’ handle, allowing for the fast attachment of other functional groups .
Biochemical Pathways
The related compound abpa is used in photoaffinity labeling experiments to investigate the interactions between bioactive peptides and their targets , suggesting that it may affect pathways involving these targets.
Result of Action
The related compound abpa is used to create photoaffinity probes, which can help identify the targets of bioactive molecules and investigate ligand-receptor interactions within biological systems .
Action Environment
The related compound abpa is used in photoaffinity labeling, a technique that requires uv light . This suggests that light exposure could be an important environmental factor for this compound.
Propiedades
IUPAC Name |
4-but-3-ynyl-2,2-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-4-5-6-11-7-8-12-10(2,3)9-11/h1H,5-9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTQOQUKOUFXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)CCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341194-07-7 |
Source


|
| Record name | 4-(but-3-yn-1-yl)-2,2-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


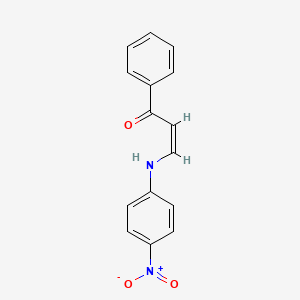
![3-Amino-2-[(3-bromophenyl)methyl]propan-1-ol](/img/structure/B2493968.png)
![methyl 4-chloro-2-{2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2493970.png)
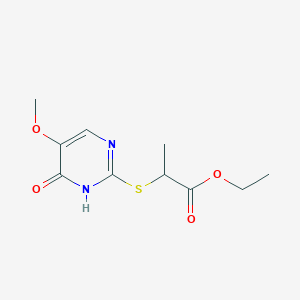
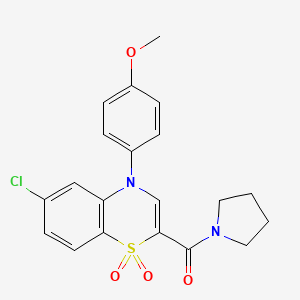


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)
![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
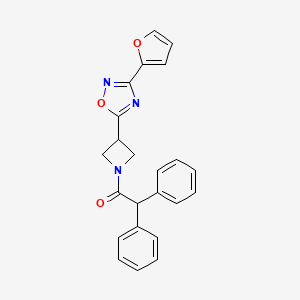
![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

